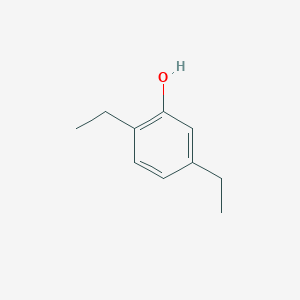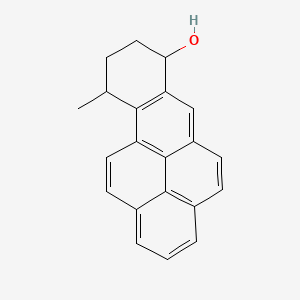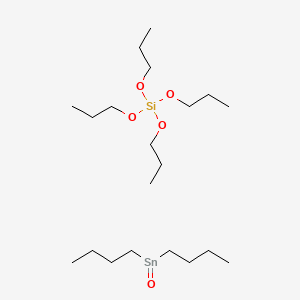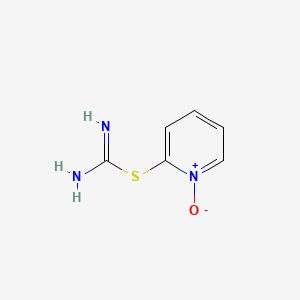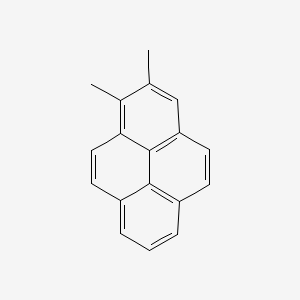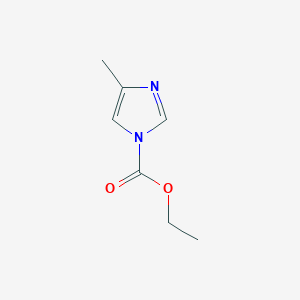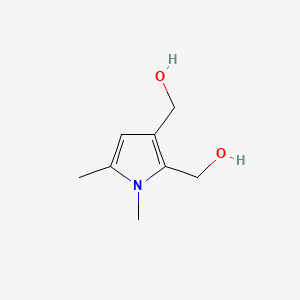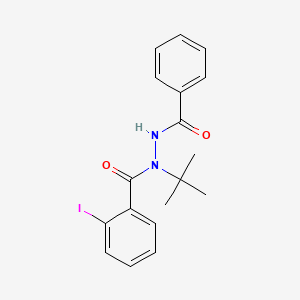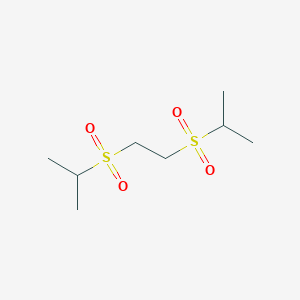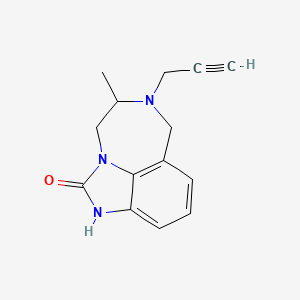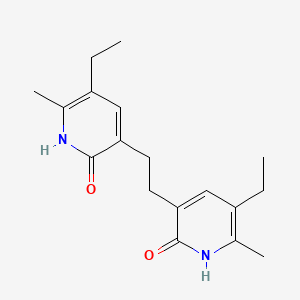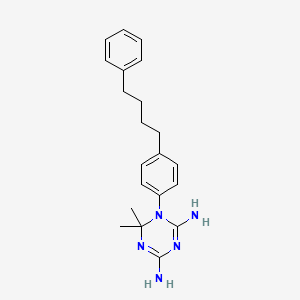
1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(4-(4-phenylbutyl)phenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(4-(4-phenylbutyl)phenyl)- is a complex organic compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This specific compound is notable for its unique structure, which includes a phenylbutyl group and dimethyl substitutions, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(4-(4-phenylbutyl)phenyl)- typically involves the condensation of cyanoguanidine with appropriate aldehydes and amines. One common method includes a one-pot, microwave-assisted synthesis using cyanoguanidine, aromatic aldehydes, and arylamines in the presence of hydrochloric acid. This is followed by treatment with a base to promote rearrangement and dehydrogenative aromatization .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions. The use of microwave-assisted synthesis can be scaled up for industrial applications, providing a more efficient and environmentally friendly approach compared to traditional methods .
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(4-(4-phenylbutyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce various substituted triazines .
Aplicaciones Científicas De Investigación
1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(4-(4-phenylbutyl)phenyl)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antiproliferative activity against cancer cells.
Industry: Utilized in the production of polyimides with excellent thermal stability and solubility.
Mecanismo De Acción
The mechanism of action of 1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(4-(4-phenylbutyl)phenyl)- involves its interaction with specific molecular targets. For instance, its antiproliferative activity is attributed to its ability to inhibit certain enzymes involved in cell growth and division. The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Triazine-2,4-diamine, 6-phenyl-: Similar in structure but lacks the phenylbutyl and dimethyl substitutions.
Propazine: Contains chloro and isopropylamino groups, used as a herbicide.
Cyanuric acid: A triazine derivative with hydroxyl groups, used in swimming pool maintenance.
Uniqueness
1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(4-(4-phenylbutyl)phenyl)- is unique due to its specific substitutions, which confer distinct chemical and biological properties. These structural features make it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
24892-90-8 |
|---|---|
Fórmula molecular |
C21H27N5 |
Peso molecular |
349.5 g/mol |
Nombre IUPAC |
6,6-dimethyl-1-[4-(4-phenylbutyl)phenyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C21H27N5/c1-21(2)25-19(22)24-20(23)26(21)18-14-12-17(13-15-18)11-7-6-10-16-8-4-3-5-9-16/h3-5,8-9,12-15H,6-7,10-11H2,1-2H3,(H4,22,23,24,25) |
Clave InChI |
RHDNKXYQUZIPEI-UHFFFAOYSA-N |
SMILES canónico |
CC1(N=C(N=C(N1C2=CC=C(C=C2)CCCCC3=CC=CC=C3)N)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


